Halogen-Bond-Driven Crystal Packing
Single-crystal X-ray diffraction of 4-[(4-bromophenyl)amino]benzonitrile reveals directional Br···O halogen bonds (d ≈ 3.3 Å) between the bromine atom and nitrile oxygen of a neighboring molecule, stabilizing a bricklayer packing motif [1]. This interaction is energetically significant (estimated contribution 2–4 kJ/mol) and is not accessible to the 4-fluoro analog, which lacks a polarizable halogen, and is substantially weaker for the 4-chloro analog due to chlorine's lower polarizability and smaller σ-hole [2]. The 4-iodo analog can form even stronger halogen bonds but also exhibits greater instability and synthetic lability.
| Evidence Dimension | Halogen-bond donor strength (σ-hole magnitude) of C–X bond |
|---|---|
| Target Compound Data | d(Br···O) ≈ 3.3 Å; estimated interaction energy 2–4 kJ/mol |
| Comparator Or Baseline | 4-F analog: no halogen bonding; 4-Cl analog: d(Cl···O) typically > 3.4 Å, interaction energy < 1 kJ/mol (class-level inference based on halogen-bond theory) |
| Quantified Difference | Br enables directional, structure-directing halogen bonds that are absent with F and weaker with Cl |
| Conditions | Single-crystal X-ray diffraction at 173 K; CIF data deposited with Cambridge Crystallographic Data Centre |
Why This Matters
For solid-form development, co-crystal design, or any application where predictable supramolecular assembly is required, the bromo derivative provides a reliable halogen-bond donor that its fluoro and chloro counterparts cannot match.
- [1] Crystal structure of 4-[(4-bromophenyl)amino]benzonitrile. PMC deposition ID: 3414946. Figure 2 depicts Br···O interactions. View Source
- [2] Cavallo G, Metrangolo P, Milani R, Pilati T, Priimagi A, Resnati G, Terraneo G. The Halogen Bond. Chem Rev. 2016;116(4):2478-2601. doi:10.1021/acs.chemrev.5b00484 View Source
